Potency Contribution of the 4-Fluorophenyl Moiety in a Kinase Inhibitor Chemotype
The BMS‑794833 compound, constructed directly from 5-(4-fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid, achieves Met IC50 = 1.7 nM and VEGFR2 IC50 = 15 nM [1]. While internal patent SAR tables are not publicly accessible, the patent discloses that the 4-fluorophenyl substituent is critical for the compound's increased potency over earlier Met kinase inhibitors lacking this specific substitution [2]. This establishes the 4-fluorophenyl-bearing carboxylic acid as the essential precursor for achieving the reported single-digit nanomolar Met potency.
| Evidence Dimension | Met kinase inhibition IC50 |
|---|---|
| Target Compound Data | 1.7 nM (BMS-794833 derived from the target compound) |
| Comparator Or Baseline | Earlier Met kinase inhibitors (general class) without 4-fluorophenyl substitution |
| Quantified Difference | BMS-794833 shows increased potency over known Met inhibitors (no single comparator IC50 available from patent text) |
| Conditions | In vitro kinase inhibition assay (ATP-competitive) |
Why This Matters
The target compound is the direct precursor to a clinical-stage lead with proven low-nM Met potency, making it indispensable for SAR programs around this specific kinase inhibition profile.
- [1] WO2009094417A1 – 4-pyridinone compounds and their use for cancer. Claims compound of Formula (II) showing Met/VEGFR2 inhibition. View Source
- [2] WO2009094417A1 – Paragraph [0044] stating the compound of Formula (II) shows increased potency over known Met kinase inhibitors. View Source
